Ethyl 3-aminothiophene-2-carboxylate

Vue d'ensemble

Description

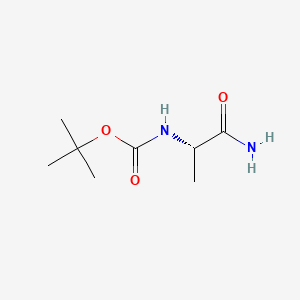

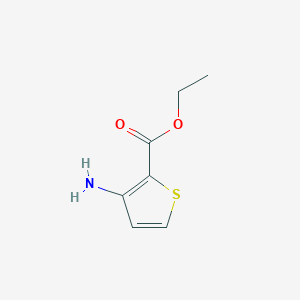

Ethyl 3-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . This compound is used as a laboratory chemical and for the synthesis of substances .

Synthesis Analysis

The synthesis of Ethyl 3-aminothiophene-2-carboxylate and its derivatives has been explored in various studies . One method involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . 2-aminothiophenes, obtained by Gewald’s reaction, were used as starting reagents in this study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-aminothiophene-2-carboxylate are not detailed in the search results, the compound is known to be a key intermediate in organic synthesis . It can be used to produce various thiophene derivatives in two synthetic steps from simple and available reagents .Physical And Chemical Properties Analysis

Ethyl 3-aminothiophene-2-carboxylate is a solid substance with a melting point of 40-45 °C . It should be stored at a temperature of 2-8°C . .Applications De Recherche Scientifique

Application 1: Fluorescent Sensor for the Recognition of In3+ and Pb2+

- Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor, which is highly sensitive and selective for In3+ ions in DMF/H2O tris buffer solution .

- Methods of Application : The sensor, referred to as R, is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate. It exhibits a colorimetric/fluorescent dual-channel response to In3+ .

- Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .

Application 2: Synthesis of Isomeric Thienopyridines

- Summary of Application : Ethyl 2-Aminothiophene-3-Carboxylates are used in the synthesis of isomeric thienopyridines .

- Methods of Application : The synthesis involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle .

- Results or Outcomes : A convenient method for the synthesis of thieno[3,2-c]pyridinones was developed .

Application 3: Antimicrobial, Antioxidant, Anticorrosion and Anticancer Activity

- Summary of Application : A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological potentials .

- Methods of Application : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .

- Results or Outcomes : The compounds showed antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .

Application 4: Docking Studies

- Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .

- Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .

- Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .

Application 5: Detection of Indium and Lead

- Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor for the recognition of In3+ and Pb2+ .

- Methods of Application : The sensor is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate and exhibits a colorimetric/fluorescent dual-channel response to In3+ .

- Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .

Application 6: Docking Studies

- Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .

- Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .

- Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .

Safety And Hazards

Ethyl 3-aminothiophene-2-carboxylate is used as a laboratory chemical . In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if necessary . If it comes in contact with skin or eyes, it should be washed off with plenty of water . If swallowed, the mouth should be rinsed with water .

Propriétés

IUPAC Name |

ethyl 3-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVNHPIXCUMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437440 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminothiophene-2-carboxylate | |

CAS RN |

31823-64-0 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.